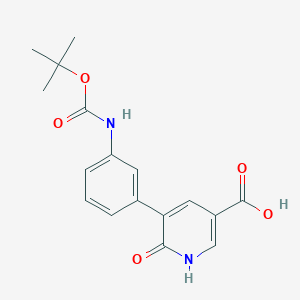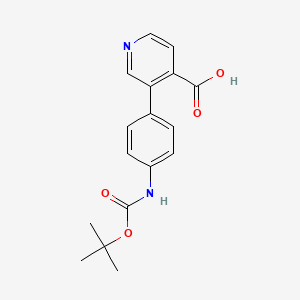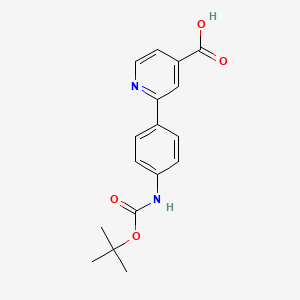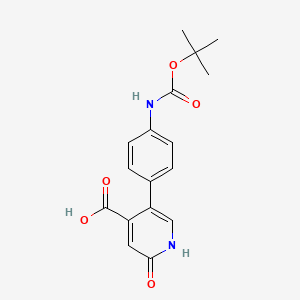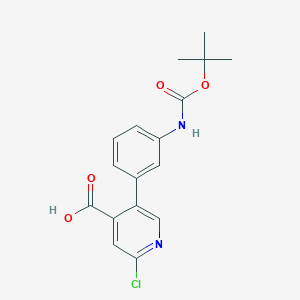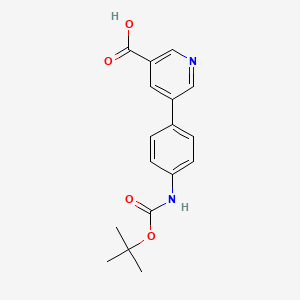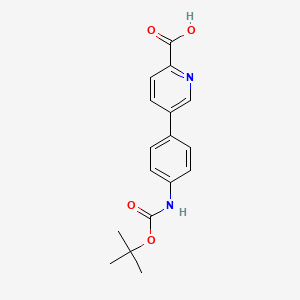
5-(4-BOC-Aminophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-BOC-Aminophenyl)picolinic acid (5-BAPA) is an organic compound composed of a carboxylic acid and an aminophenyl group. It is an important building block in chemical synthesis and has a wide range of applications in scientific research. 5-BAPA is a versatile compound that can be used in a variety of laboratory experiments, ranging from biochemical and physiological studies to drug discovery.
科学的研究の応用
5-(4-BOC-Aminophenyl)picolinic acid, 95% has numerous applications in scientific research. It is used in the study of enzyme kinetics and drug metabolism, as well as in the development of new drugs and drug delivery systems. It is also used in the study of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and metabolic pathways. Additionally, 5-(4-BOC-Aminophenyl)picolinic acid, 95% is used in the study of protein-protein interactions and protein folding.
作用機序
5-(4-BOC-Aminophenyl)picolinic acid, 95% acts as an inhibitor of enzymes, such as cytochrome P450 and cyclooxygenase. It has been shown to inhibit the activity of several enzymes involved in drug metabolism, including cytochrome P450 enzymes and cyclooxygenase. Additionally, 5-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to interact with the active site of several enzymes, including cytochrome P450 and cyclooxygenase.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in drug metabolism, including cytochrome P450 enzymes and cyclooxygenase. Additionally, 5-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to modulate the expression of several genes involved in signal transduction, cell cycle regulation, and metabolic pathways. Furthermore, 5-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to interact with the active site of several proteins involved in protein-protein interactions and protein folding.
実験室実験の利点と制限
The use of 5-(4-BOC-Aminophenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of laboratory experiments. However, there are some limitations to its use. It is a relatively unstable compound and can be difficult to store for long periods of time. Additionally, it can be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for the use of 5-(4-BOC-Aminophenyl)picolinic acid, 95% in scientific research. It could be used in the development of new drugs and drug delivery systems, as well as in the study of protein-protein interactions and protein folding. Additionally, it could be used in the study of enzyme kinetics and drug metabolism, as well as in the study of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and metabolic pathways. Additionally, 5-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in the development of novel therapeutic agents for the treatment of various diseases.
合成法
5-(4-BOC-Aminophenyl)picolinic acid, 95% can be synthesized from 4-bromobenzaldehyde and 4-amino-3-methylpyridine. The reaction is carried out in a solution of ethanol and acetic acid. The reaction is catalyzed by p-toluenesulfonic acid (p-TSA). The product is then purified by recrystallization from ethanol. The yield of the reaction is typically in the range of 80-90%.
特性
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-7-4-11(5-8-13)12-6-9-14(15(20)21)18-10-12/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWCCTHXSCSCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




